molecular formula C6H4BF2NO4 B1393485 (3,5-Difluoro-2-nitrophenyl)boronic acid CAS No. 1150114-60-5

(3,5-Difluoro-2-nitrophenyl)boronic acid

Cat. No. B1393485
CAS RN: 1150114-60-5
M. Wt: 202.91 g/mol
InChI Key: QSDKRMBLAFJYCE-UHFFFAOYSA-N
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Description

“(3,5-Difluoro-2-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 and a molecular weight of 202.908 .


Molecular Structure Analysis

The molecular structure of “(3,5-Difluoro-2-nitrophenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group .


Physical And Chemical Properties Analysis

“(3,5-Difluoro-2-nitrophenyl)boronic acid” is a solid compound. It has a density of 1.6±0.1 g/cm3, a boiling point of 389.7±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. The compound has a molar refractivity of 39.5±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 128.7±5.0 cm3 .

Scientific Research Applications

Organic Synthesis

(3,5-Difluoro-2-nitrophenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid acts as a partner for the cross-coupling with various halides, enabling the construction of biaryl motifs commonly found in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, (3,5-Difluoro-2-nitrophenyl)boronic acid serves as a building block for drug discovery . Its ability to participate in coupling reactions makes it a precursor for a wide range of biologically active compounds. For example, it can be used to synthesize inhibitors that target enzymes or receptors within the body, potentially leading to new treatments for diseases.

Polymer Research

This compound finds applications in polymer research, where it can be used to introduce fluorine and nitro groups into polymers . These groups can alter the physical properties of the polymers, such as thermal stability, resistance to solvents, and electronic characteristics, which are crucial for developing advanced materials.

Materials Science

(3,5-Difluoro-2-nitrophenyl)boronic acid: is utilized in materials science to create functional materials with specific properties . For instance, it can be used to synthesize new types of electronic materials or coatings with unique characteristics like enhanced durability or specific interaction with light.

Analytical Chemistry

In analytical chemistry, boronic acids, including (3,5-Difluoro-2-nitrophenyl)boronic acid , are used as probes or sensors due to their ability to form reversible covalent bonds with diols and other entities . This property is exploited in the development of sensors for detecting sugars or other substances that contain diol groups.

Environmental Studies

While not directly used in environmental studies, the safety data and handling procedures for (3,5-Difluoro-2-nitrophenyl)boronic acid are important for ensuring that its use does not negatively impact the environment . Researchers must handle this compound with care, following proper disposal protocols to prevent contamination.

Safety and Hazards

“(3,5-Difluoro-2-nitrophenyl)boronic acid” is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(3,5-difluoro-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDKRMBLAFJYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1[N+](=O)[O-])F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675063
Record name (3,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-2-nitrophenyl)boronic acid

CAS RN

1150114-60-5
Record name B-(3,5-Difluoro-2-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluoro-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-nitrophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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